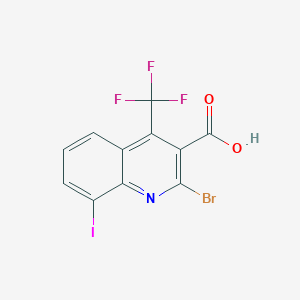

2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid

CAS No.: 663193-45-1

Cat. No.: VC8286718

Molecular Formula: C11H4BrF3INO2

Molecular Weight: 445.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 663193-45-1 |

|---|---|

| Molecular Formula | C11H4BrF3INO2 |

| Molecular Weight | 445.96 g/mol |

| IUPAC Name | 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H4BrF3INO2/c12-9-6(10(18)19)7(11(13,14)15)4-2-1-3-5(16)8(4)17-9/h1-3H,(H,18,19) |

| Standard InChI Key | UAVRMFFQTRFMKS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound’s quinoline backbone is substituted at positions 2 (bromine), 8 (iodine), and 4 (trifluoromethyl group), with a carboxylic acid moiety at position 3 . This arrangement creates a sterically congested structure, as evidenced by its exact mass of 444.842 g/mol and a halogen-rich composition (Br, I, F) . The trifluoromethyl group enhances electronegativity, potentially influencing reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 445.96 g/mol | |

| Exact Mass | 444.842 g/mol | |

| LogP | 4.32 | |

| Polar Surface Area | 50.19 Ų |

Spectroscopic Features

While experimental spectral data (NMR, IR) are unavailable in public records, computational predictions suggest characteristic signals:

-

NMR: Downfield shifts for H-5 and H-6 due to electron-withdrawing trifluoromethyl and carboxylic acid groups.

-

NMR: Distinct peaks for C=O (carboxylic acid, ~170 ppm) and CF₃ (~120 ppm, quartet from ) .

Synthesis and Reactivity

Synthetic Routes

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones, followed by halogenation .

-

Metal-Mediated Cross-Coupling: Suzuki-Miyaura reactions using bromo/iodo intermediates, though steric hindrance may limit efficiency .

A related patent (US6500955B1) describes the one-pot synthesis of 2,8-bis(trifluoromethyl)-4-quinolinyl intermediates using phase-transfer catalysis and oxidation . Adapting this method could involve substituting precursors with bromo-iodo building blocks, though yield optimization would be required .

Reactivity Profile

-

Nucleophilic Aromatic Substitution: Iodine at position 8 is susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines).

-

Decarboxylation: The carboxylic acid group may undergo thermal or base-induced decarboxylation to form 3-unsubstituted quinolines.

-

Cross-Coupling: Bromine at position 2 could participate in Buchwald-Hartwig amination or Ullmann-type reactions .

| Precaution | PPE Required |

|---|---|

| Handling | Nitrile gloves, goggles |

| Spill Management | Neutralize with inert absorbent |

| First Aid (Eye Exposure) | 15-minute water rinse |

Comparison with Structural Analogues

Table 3: Analogues and Properties

The iodine atom in 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid confers greater polarizability compared to bromine, enhancing its reactivity in photochemical reactions .

Future Research Directions

-

Synthetic Optimization: Develop scalable routes using continuous flow chemistry to manage exothermic halogenation steps.

-

Toxicology Studies: Evaluate acute/chronic toxicity in model organisms to assess biomedical potential.

-

Crystallography: Resolve single-crystal structures to understand supramolecular interactions driven by halogen bonds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume